4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
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Overview
Description
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridazinones and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, the compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride can have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies and can be used to investigate its mechanism of action and potential use in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how the compound exerts its therapeutic effects.
Future Directions
There are several future directions for the research on 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future studies can investigate the safety and toxicity of the compound in animal models and humans. Overall, 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride has shown promising results in various studies and has the potential to be developed as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride involves the reaction of 4-chloro-2-nitroaniline and 1-phenylpiperazine in the presence of reducing agents such as tin and hydrochloric acid. The final product is obtained after purification using recrystallization techniques. This synthesis method has been optimized in various studies to improve the yield and purity of the compound.
Scientific Research Applications
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O.2ClH/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11;;/h1-5,10,16H,6-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIOBJLDSRTFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride |
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